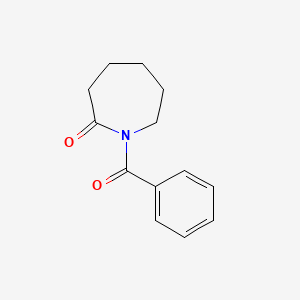

1-Benzoylazepan-2-one

Cat. No. B1658882

Key on ui cas rn:

6248-28-8

M. Wt: 217.26 g/mol

InChI Key: FEFQUIPMKBPKAR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06028192

Procedure details

The comparison involves using soda instead of the Hunig base: 226.3 g of ε-caprolactam, 159.0 g of sodium carbonate and 1290 g of toluene are introduced into a 4 1 l flask. Under reflux, 281.1 g of benzoyl chloride are added dropwise over the course of 2 h at a rate such that CO2 evolution proceeds in a controlled manner. The mixture is then refluxed for a further 4 h. The reaction mixture is cooled to room temperature using water cooling (for about 15 min.), admixed with 500 g of water and vigorously stirred, and the aqueous phase is then separated off in a separating funnel. The toluene phase that remains is evaporated in a rotary evaporator at a temperature of 60° C. and residual toluene is removed in a vacuum drying oven, giving pale oil, which crystallizes upon cooling. M.p.: 69° C. The N-benzoylcaprolactam is obtained in a yield of 88% and a purity of 98%. The CO2 produced must be collected and disposed of separately.

[Compound]

Name

4

Quantity

1 L

Type

reactant

Reaction Step Two

Name

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

CCN(C(C)C)C(C)C.[C:10]1(=[O:17])[NH:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[Na+].[Na+].[C:24](Cl)(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)=O>O.C1(C)C=CC=CC=1>[C:24]([N:16]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:17])(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

226.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCN1)=O

|

|

Name

|

|

|

Quantity

|

159 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

[Compound]

|

Name

|

4

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1290 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

281.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is then refluxed for a further 4 h

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous phase is then separated off in a separating funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene phase that remains is evaporated in a rotary evaporator at a temperature of 60° C. and residual toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving pale oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallizes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)N1C(CCCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 88% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |